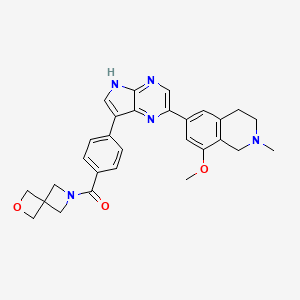
Hpk1-IN-38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic progenitor kinase 1 inhibitor 38 (Hpk1-IN-38) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase in the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in immune cells and acts as a negative regulator of T cell and B cell receptor signaling, as well as dendritic cell function . Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitors promising candidates for cancer immunotherapy .
化学反応の分析
Hpk1-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others .
科学的研究の応用
Hpk1-IN-38 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of hematopoietic progenitor kinase 1 and its effects on various signaling pathways . In biology, this compound is employed to investigate the role of hematopoietic progenitor kinase 1 in immune cell function and its potential as a target for immunotherapy . In medicine, this compound is being explored for its potential to enhance anti-tumor immune responses and improve the efficacy of cancer immunotherapy . Additionally, it may have applications in the development of novel therapeutic agents for other diseases involving immune dysregulation .
作用機序
Hpk1-IN-38 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition prevents the phosphorylation of downstream signaling proteins, such as SLP-76, which are involved in T cell and B cell receptor signaling . By blocking hematopoietic progenitor kinase 1-mediated signaling pathways, this compound enhances T cell activation and cytokine production, leading to improved anti-tumor immune responses . The molecular targets and pathways involved include the T cell receptor signaling pathway and the downstream activation of transcription factors such as AP-1 and NFAT .
類似化合物との比較
Hpk1-IN-38 is one of several hematopoietic progenitor kinase 1 inhibitors that have been developed for cancer immunotherapy. Similar compounds include BB3008, NDI-101150, and ISM9182A . These compounds share the common mechanism of inhibiting hematopoietic progenitor kinase 1 to enhance immune cell function and anti-tumor responses. this compound is unique in its specific chemical structure and selectivity profile, which may result in different pharmacokinetic and pharmacodynamic properties . The comparison of these compounds highlights the ongoing efforts to optimize hematopoietic progenitor kinase 1 inhibitors for clinical use and their potential to improve cancer immunotherapy outcomes .
特性
分子式 |
C29H29N5O3 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
[4-[2-(8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]-(2-oxa-6-azaspiro[3.3]heptan-6-yl)methanone |
InChI |
InChI=1S/C29H29N5O3/c1-33-8-7-20-9-21(10-25(36-2)23(20)13-33)24-12-31-27-26(32-24)22(11-30-27)18-3-5-19(6-4-18)28(35)34-14-29(15-34)16-37-17-29/h3-6,9-12H,7-8,13-17H2,1-2H3,(H,30,31) |
InChIキー |
BBLKEGCHGUMNSD-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C(=CC(=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N6CC7(C6)COC7)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
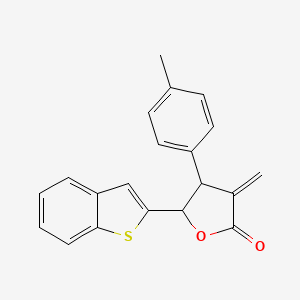
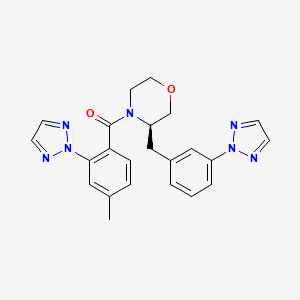
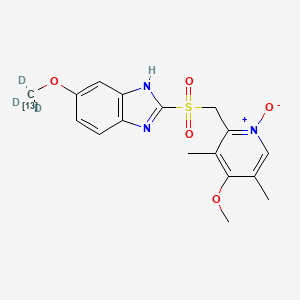
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
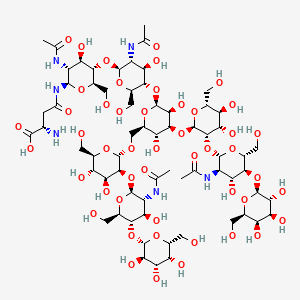
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
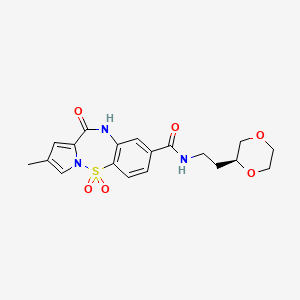
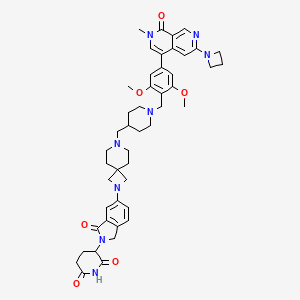
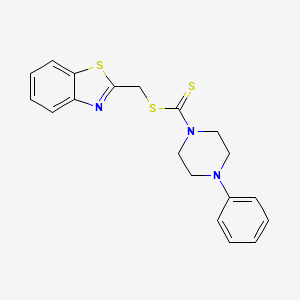
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
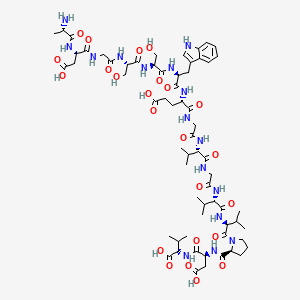
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
